Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate

Catalog No.
S15683079
CAS No.
16834-57-4
M.F
C15H26NO5P
M. Wt
331.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phospho...

CAS Number

16834-57-4

Product Name

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)-N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C15H26NO5P

Molecular Weight

331.34 g/mol

InChI

InChI=1S/C15H26NO5P/c1-3-20-22(19,21-4-2)13-14-5-7-15(8-6-14)16(9-11-17)10-12-18/h5-8,17-18H,3-4,9-13H2,1-2H3

InChI Key

QRJPJVKJJQOLOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N(CCO)CCO)OCC

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a phosphonic acid derivative characterized by the presence of a diethyl ester functional group and a bis(2-hydroxyethyl)amino substituent on a benzyl ring. Its molecular formula is C15H26NO5P, and it has a molecular weight of approximately 331.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various chemical syntheses. It is soluble in organic solvents such as methylene chloride, acetone, and benzene, but is insoluble in water, which can influence its use in biological systems and

Typical of phosphonates:

  • Hydrolysis: The diethyl ester can be hydrolyzed to yield the corresponding phosphonic acid.
  • Alkylation: The amino group may participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation reactions: The hydroxyl groups can react with various electrophiles, leading to the formation of new compounds.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Several methods can be employed to synthesize diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate:

  • Phosphorylation Reaction: Starting from 4-aminobenzyl alcohol, a phosphorylation reaction with phosphorus oxychloride followed by alkylation with diethyl alcohol can yield the desired phosphonate.
  • Amination: The introduction of the bis(2-hydroxyethyl)amino group can be achieved through nucleophilic substitution on an appropriate electrophilic precursor.
  • Multi-step Synthesis: A combination of these methods may be utilized to achieve higher yields and purity.

Each method may vary in terms of efficiency and yield depending on the reaction conditions employed.

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate has several potential applications:

  • Reagent in Organic Synthesis: It serves as a useful intermediate for synthesizing more complex phosphonic acid derivatives.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new drugs targeting specific biological pathways.
  • Chemical Research: It can be utilized in studies focusing on phosphonate chemistry and its applications in material science.

Several compounds share structural similarities with diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diethyl 4-aminobenzylphosphonateC11H18NO3PLacks the bis(2-hydroxyethyl)amino group
Diethyl 4-(bis(2-iodoethyl)amino)benzylphosphonateC15H26NIO5PContains iodine instead of hydroxyl groups
Diethyl (4-methylbenzyl)phosphonateC12H17O3PMethyl substitution instead of amino or hydroxyl

Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate stands out due to its unique combination of both phosphonic acid functionality and a bis(2-hydroxyethyl)amino group, which may enhance its solubility and reactivity compared to other similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.15485993 g/mol

Monoisotopic Mass

331.15485993 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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